N-(1H-indol-5-yl)benzamide is a chemical compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by an indole ring structure attached to a benzamide moiety, making it of interest in medicinal chemistry and drug development. The compound is also recognized for its potential applications in various therapeutic areas, particularly as a monoamine oxidase inhibitor.
N-(1H-indol-5-yl)benzamide can be sourced from various chemical suppliers and is classified under the category of organic compounds. Its CAS number is 6019-39-2, and it has a molecular formula of C15H12N2O, with a molecular weight of approximately 236.27 g/mol . The compound has been studied extensively for its pharmacological properties, particularly its role as an inhibitor of human monoamine oxidase B, which is relevant in the treatment of neurodegenerative diseases .
The synthesis of N-(1H-indol-5-yl)benzamide typically involves several key steps:
The reaction conditions typically involve stirring at room temperature for a specified duration, followed by work-up procedures that include solvent evaporation and extraction with ethyl acetate and water . The yield and purity of N-(1H-indol-5-yl)benzamide can vary based on the specific reaction conditions and starting materials used.
The molecular structure of N-(1H-indol-5-yl)benzamide features:
N-(1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
The specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the outcome of these reactions, including yield and selectivity.
The mechanism of action for N-(1H-indol-5-yl)benzamide as a monoamine oxidase B inhibitor involves:
Studies have demonstrated that derivatives of N-(1H-indol-5-yl)benzamide exhibit significant potency against monoamine oxidase B, suggesting their potential utility in therapeutic applications targeting neurodegeneration.
N-(1H-indol-5-yl)benzamide has several scientific uses:
Beyond dopamine modulation, these benzamide-indole hybrids exhibit multi-functional neuroprotective properties. In cellular models of oxidative stress, compound 5 (3,4-dichloro-N-(1H-indol-5-yl)benzamide) significantly attenuated 6-hydroxydopamine (6-OHDA)-induced neuronal damage in PC12 cells, outperforming the clinical reference drug rasagiline [1]. The neuroprotection mechanism involves upregulation of heme oxygenase-1 (HO-1) via Nrf2 nuclear translocation, enhancing cellular antioxidant defenses [4]. Additional derivatives like 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole exhibit even greater potency (IC50 = 36 nM), confirming the versatility of the indole-5-yl pharmacophore in MAO-B inhibition [7].
Table 1: MAO-B Inhibitory Activity of Key N-(1H-Indol-5-yl)benzamide Derivatives
Compound | IC50 (MAO-B) | Selectivity Index (MAO-A/MAO-B) | Inhibition Type |
---|---|---|---|
3,4-Dichloro-N-(1H-indol-5-yl)benzamide | 42 nM | >2375 | Competitive |
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 36 nM | >2778 | Not Reported |
Rasagiline (Reference) | 14,000 nM | >50 | Irreversible |
N-Substituted indole lead (Compound VIII) | 777 nM | >120 | Competitive |
Structural optimization of the N-(1H-indol-5-yl)benzamide scaffold has yielded compounds with unprecedented selectivity for MAO-B over MAO-A, mitigating risks associated with off-target effects. The high selectivity indices (>2375 for 3,4-dichloro-N-(1H-indol-5-yl)benzamide) result from strategic modifications at three key positions: the benzamide ring, indole nitrogen, and linker region [1] [3]. Dichloro-substitution at the 3,4-positions of the benzamide ring proved optimal, with molecular docking revealing dual interactions: (1) halogen bonding with Tyr398 and (2) π-π stacking with Tyr435 in the MAO-B active site [1] [8].
The indole NH serves as a critical hydrogen bond donor, forming a water-mediated bridge with the "catalytic water" molecule near Gln206 in MAO-B. This interaction is geometrically disfavored in MAO-A due to steric constraints imposed by Ile335 instead of the smaller Tyr326 in MAO-B [3]. Replacing the indole NH with N-methylation abolished MAO-B binding affinity, confirming the necessity of this hydrogen bond donor [3]. Additionally, substituting the benzamide linker with 1,2,4-oxadiazole maintained potency while enhancing metabolic stability, as demonstrated by 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (IC50 = 36 nM, SI > 2778) [7].
Lead development of N-(1H-indol-5-yl)benzamide derivatives follows a rational trajectory from initial screening to advanced preclinical characterization. Hit identification began with library screening of 26 indole derivatives, where early leads showed micromolar MAO-B inhibition [1]. Structure-activity relationship (SAR) studies revealed that:
The lead candidate 3,4-dichloro-N-(1H-indol-5-yl)benzamide demonstrated favorable pharmacokinetic properties critical for central nervous system targeting. In vitro blood-brain barrier (BBB) permeability assays revealed a high penetration profile (Pe = 54.49 × 10-6 cm/s) using the MDCK-MDR1 cell model, suggesting excellent brain bioavailability [1]. Kinetic analysis confirmed reversible competitive inhibition (Ki = 7 nM), reducing risks of long-term enzyme inactivation and compensatory MAO-B overexpression associated with irreversible inhibitors like selegiline [1] [6].
Table 2: Prevalidation Data for Lead N-(1H-Indol-5-yl)benzamide Candidates
Parameter | 3,4-Dichloro-N-(1H-indol-5-yl)benzamide | 8a (Fluorinated Analogue) | 3r (Melatonin Derivative) |
---|---|---|---|
MAO-B IC50 | 42 nM | 20 nM | 910 nM |
MAO-B Selectivity Index | >2375 | >3649 | >109 |
BBB Permeability (Pe, 10-6 cm/s) | 54.49 | Not Reported | Not Reported |
Neuroprotection (6-OHDA model) | 82% cell viability at 10μM | 78% cell viability at 10μM | 75% cell viability at 10μM |
Cytotoxicity (PC12 cells) | >100 μM | >100 μM | >100 μM |
Advanced derivatives underwent comprehensive in vitro safety screening, showing minimal cytotoxicity in hepatic and neuronal cell lines at concentrations up to 100 μM [1] [4]. Neuroprotective efficacy extended beyond dopamine neurons, with several compounds activating the Nrf2/HO-1 pathway, providing protection against rotenone-induced mitochondrial dysfunction [4]. These multi-target activities position N-(1H-indol-5-yl)benzamide derivatives as promising candidates for further development in Parkinson’s disease therapy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7